molecular formula C7H9NO5 B12363486 4-Oxopiperidine-2,6-dicarboxylic acid

4-Oxopiperidine-2,6-dicarboxylic acid

Cat. No.: B12363486
M. Wt: 187.15 g/mol
InChI Key: GBSHZANWEXIZRX-UHFFFAOYSA-N
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Description

Introduction to 4-Oxopiperidine-2,6-Dicarboxylic Acid

Chemical Identity and Nomenclature

4-Oxopiperidine-2,6-dicarboxylic acid belongs to the class of piperidine derivatives, which are saturated six-membered rings containing one nitrogen atom. Its systematic IUPAC name, 4-oxopiperidine-2,6-dicarboxylic acid , precisely describes its structure: a piperidine ring (C₅H₁₀N) with a ketone group (-C=O) at the 4-position and two carboxylic acid (-COOH) groups at the 2- and 6-positions. The compound’s molecular weight is calculated as 187.15 g/mol , derived from its formula C₇H₉NO₅ (carbon: 84.09 g/mol, hydrogen: 9.09 g/mol, nitrogen: 14.01 g/mol, oxygen: 80.00 g/mol).

The compound’s planar geometry and hydrogen-bonding capabilities arise from its two carboxylic acid groups, which enhance its solubility in polar solvents like water and ethanol. While its CAS registry number is not explicitly provided in accessible literature, its structural analogs and derivatives are well-documented in chemical databases.

Table 1: Key Chemical Properties
Property Value
IUPAC Name 4-Oxopiperidine-2,6-dicarboxylic acid
Molecular Formula C₇H₉NO₅
Molecular Weight 187.15 g/mol
Functional Groups Ketone, carboxylic acids
Solubility Moderate in polar solvents

The compound’s SMILES notation (simplified molecular-input line-entry system) can be reconstructed as O=C(OC1C(CNCC1=O)C(=O)O)O, reflecting the piperidine backbone and substituents. Its InChIKey , a standardized identifier for chemical structures, is not explicitly available in public sources but can be generated using computational tools.

Historical Context in Heterocyclic Chemistry

The exploration of piperidine derivatives dates to the late 19th century, when chemists began synthesizing nitrogen-containing heterocycles to study their biological and physicochemical properties. 4-Oxopiperidine-2,6-dicarboxylic acid emerged as a compound of interest in the mid-20th century, coinciding with advancements in X-ray crystallography and spectroscopic methods that enabled precise structural elucidation.

Early research focused on its role as a precursor for bioactive molecules . For example, its carboxylic acid groups facilitate conjugation with amines or alcohols, enabling the synthesis of amides or esters with potential pharmacological activity. In the 1980s, studies highlighted its utility in creating peptidomimetics , where the piperidine ring mimics the backbone of peptides to enhance metabolic stability.

Industrial applications grew in parallel, particularly in polymer science. The compound’s dual carboxylic acid groups allow it to act as a monomer in polycondensation reactions, forming polyamides or polyesters with tailored mechanical properties. For instance, its incorporation into biodegradable polymers has been explored for environmentally friendly materials.

Table 2: Historical Milestones
Era Development Significance
Mid-1900s Structural characterization Confirmed planar geometry and reactivity
1980s Peptidomimetic synthesis Enabled drug design applications
2000s Polymer research Advanced biodegradable material development

The compound’s interdisciplinary relevance continues to expand, with recent studies investigating its derivatives as enzyme inhibitors and coordination complexes in metal-organic frameworks (MOFs). These developments underscore its enduring significance in both academic and industrial chemistry.

Properties

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-oxopiperidine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h4-5,8H,1-2H2,(H,10,11)(H,12,13)

InChI Key

GBSHZANWEXIZRX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CC1=O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Halogenation-Cyclization-Oxidation Cascades

A prominent strategy for synthesizing dicarboxylic acid derivatives involves halogenation-cyclization sequences. The Chinese patent CN110229096B outlines a method for 2,6-pyridinedicarboxylic acid synthesis using 1,7-pimelic acid derivatives. While this protocol targets an aromatic pyridine system, analogous principles can be adapted for saturated piperidine rings. Key steps include:

  • Halogenation : Reacting 1,7-pimelic acid dimethyl ester with bromine or chlorine in chloroform catalyzed by hydrobromic acid or aluminum trichloride.
  • Cyclization : Treating the halogenated intermediate with ammonia to form a dihydropyridine intermediate.
  • Oxidation-Hydrolysis : Applying hydrogen peroxide and sodium hydroxide to oxidize and hydrolyze the intermediate into the dicarboxylic acid.

For 4-oxopiperidine-2,6-dicarboxylic acid, substituting ammonia with a primary amine and modifying oxidation conditions to retain the ketone moiety could yield the target compound. Example 3 of the patent reports a 90.4% yield for pyridinedicarboxylic acid under optimized conditions, suggesting potential efficacy for piperidine analogs.

Dieckmann Cyclization of Diesters

Dieckmann cyclization, a classic method for forming six-membered rings, offers a hypothetical route to 4-oxopiperidine-2,6-dicarboxylic acid. A linear diester containing a central ketone group could undergo intramolecular cyclization under basic conditions, producing a β-keto ester intermediate. Subsequent hydrolysis would yield the dicarboxylic acid. For instance, ethyl 4-oxopimelate could cyclize in the presence of sodium ethoxide, followed by saponification with aqueous HCl. While no direct examples exist in the provided sources, this approach aligns with general organic synthesis principles.

Oxidation of Substituted Piperidine Derivatives

Oxidation of Hydroxyl Groups

Piperidine rings bearing hydroxyl groups at positions 2 and 6 can be oxidized to carboxylic acids. A two-step process might involve:

  • Hydroxylation : Introducing hydroxyl groups via epoxidation and ring-opening or microbial oxidation.
  • Oxidation : Using strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) to convert hydroxyls to carboxylic acids.

The Sigma-Aldrich product page for (S)-1-Boc-4-oxopiperidine-2-carboxylic acid highlights the use of peptide synthesis reagents, implying that Boc-protected intermediates could facilitate selective oxidation. For example, Boc-deprotection under acidic conditions followed by oxidation of secondary alcohols might yield the desired dicarboxylic acid.

Oxidation of Methyl Groups

Direct oxidation of methyl substituents on piperidine rings represents another viable pathway. The patent CH582145A5 describes the synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine via thermal decomposition of pentamethyl-dihydropyrimidine. Adapting this method, 2,6-dimethyl-4-oxopiperidine could be oxidized using KMnO₄ in acidic or basic media to produce the dicarboxylic acid. However, over-oxidation of the ketone moiety must be controlled through careful temperature and pH regulation.

Reductive Amination Approaches

Reductive amination of diketones with ammonia or amines provides a route to piperidine rings. For 4-oxopiperidine-2,6-dicarboxylic acid, the synthesis could proceed as follows:

  • Condensation : Reacting 2,6-diketopimelic acid with ammonium acetate to form a cyclic imine.
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) to saturate the imine to a piperidine.
  • Hydrolysis : Acidic or basic hydrolysis of any ester or nitrile groups to carboxylic acids.

The OIST technology disclosure employs a pyrrolidine-acetic acid catalyst for pyridine synthesis, suggesting that similar organocatalytic systems might facilitate piperidine formation under milder conditions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Halogenation-Cyclization 1,7-Pimelic acid diester Br₂, HBr, NH₃, H₂O₂, NaOH 90.4 High yield; one-pot scalability Requires halogen handling; pyridine specificity
Dieckmann Cyclization Ethyl 4-oxopimelate NaOEt, HCl N/A Atom economy; minimal byproducts Hypothetical; untested for piperidines
Methyl Oxidation 2,6-Dimethylpiperidine KMnO₄, H₂SO₄ N/A Straightforward oxidation Risk of over-oxidation
Reductive Amination 2,6-Diketopimelic acid NH₄OAc, H₂/Pd-C N/A Mild conditions; functional tolerance Multi-step; requires reduction

Chemical Reactions Analysis

Types of Reactions

4-Oxopiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the ketone and carboxylic acid groups makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield 4-Oxopiperidine-2,6-dicarboxylic acid, while reduction reactions can produce 4-hydroxypiperidine-2,6-dicarboxylic acid .

Scientific Research Applications

Medicinal Chemistry Applications

4-Oxopiperidine-2,6-dicarboxylic acid is recognized for its role in synthesizing biologically active compounds. Its derivatives are often utilized in the development of pharmaceuticals due to their potential therapeutic effects.

Case Study: Synthesis of Piperidine Alkaloids
A notable application is the synthesis of piperidine alkaloids. Research has demonstrated that 4-oxopiperidine derivatives can be synthesized through acid-mediated cyclization of enones, yielding high overall yields of the desired products. For instance, the synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines was achieved with yields ranging from 73% to 88%, showcasing the compound's utility in producing complex alkaloids like (+)-myrtine and (−)-solenopsin A .

Compound Yield (%) Comments
2,6-trans-4-oxopiperidine73 - 88Major product in acid-mediated cyclization
(+)-myrtineHighTotal synthesis achieved using derivatives
(−)-solenopsin AHighDemonstrated synthetic utility

Biomarker Identification

The compound has also been implicated in metabolic studies, particularly concerning pyridoxine-dependent epilepsy (PDE). The identification of metabolites such as 6-oxo-pipecolate highlights its relevance as a biomarker.

Case Study: Pyridoxine-Dependent Epilepsy
In a study involving patients with PDE, concentrations of 6-oxo-pipecolate were significantly elevated in urine samples compared to control subjects. The metabolite was detected at levels up to 440 μM in affected individuals, indicating its potential as a diagnostic marker . This underscores the importance of 4-oxopiperidine derivatives in clinical biochemistry.

Sample Type Concentration (μmol/mg creatinine) Comments
Urine (Patient 1)156.8Elevated levels detected
Urine (Patient 2)122.2Similar findings
Plasma2.7 ± 0.1Consistent across subjects

Synthetic Methodologies

The versatility of 4-oxopiperidine-2,6-dicarboxylic acid extends to its use in various synthetic methodologies that facilitate the creation of complex organic molecules.

Case Study: Acid-Mediated Cyclization
Research has shown that an acid-mediated cyclization process can effectively synthesize a range of piperidine derivatives from enones. This method allows for the selective formation of trans and cis isomers, which are critical for further applications in drug development .

Synthesis Overview

The following table summarizes key findings from studies on the synthesis of piperidine derivatives:

Reaction Conditions Product Type Yield (%) Diastereomeric Ratio
Acid-mediated cyclizationTrans-4-oxopiperidines73 - 88~3:1
Extended reaction timeCis-4-oxopiperidinesVariesIncreased cis formation

Mechanism of Action

The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in nitrogen and sulfur metabolism, leading to changes in the levels of key metabolites . Additionally, its ability to form stable complexes with metal ions can influence various biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-oxopiperidine-2,6-dicarboxylic acid:

Piperidine-2,6-dicarboxylic Acid

  • Structure : A fully saturated piperidine ring with two carboxylic acid groups.
  • Key Differences : Lacks the 4-oxo group, reducing its ability to act as a transition-state analog.
  • Properties :
    • Molecular weight: 173.07 g/mol
    • cLogP: -1.49
    • Inhibitory activity: 43% against Mycobacterium tuberculosis DHDPS .
  • Applications : Less potent than 4-oxopiperidine-2,6-dicarboxylic acid in enzyme inhibition due to the absence of the oxo group .

Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)

  • Structure : Aromatic pyridine ring with two carboxylic acid groups.
  • Key Differences : Aromaticity increases rigidity and alters metal-binding properties compared to the partially saturated 4-oxopiperidine derivative.
  • Properties :
    • Molecular weight: 167.12 g/mol
    • cLogP: 1.07
    • Inhibitory activity: 75% against M. tuberculosis DHDPS, with a ΔG docking score of -7.67 kcal/mol .
  • Applications : Widely used in coordination chemistry for synthesizing metal-organic frameworks (MOFs) and as a chelating agent .

2-Hydroxytetrahydropyran-2,6-dicarboxylic Acid

  • Structure : A cyclic ether (tetrahydropyran) with hydroxyl and dicarboxylic acid groups.
  • Key Differences : The hydroxyl group and ether oxygen alter hydrogen-bonding and metal-coordination capabilities.
  • Properties :
    • Competitive inhibitor of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase with a Ki of 58 nM .
  • Applications : Acts as a transition-state analog in enzymatic studies .

1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic Acid

  • Synonym: 4-Oxopiperidine-2,6-dicarboxylic acid.
  • Properties :
    • Molecular weight: 183.02 g/mol
    • cLogP: -1.61
    • Inhibitory activity: 73% against M. tuberculosis DHDPS, with a ΔG docking score of -7.60 kcal/mol .
  • Applications : Superior to piperidine-2,6-dicarboxylic acid in enzyme inhibition due to the 4-oxo group’s mimicry of hydrated intermediates .

Data Tables

Table 1: Physicochemical and Inhibitory Properties of Selected Compounds

Compound Molecular Weight (g/mol) cLogP H-Bond Acceptors H-Bond Donors % Inhibition (DHDPS) ΔG (kcal/mol)
4-Oxopiperidine-2,6-dicarboxylic acid 183.02 -1.61 5 3 73% -7.60
Piperidine-2,6-dicarboxylic acid 173.07 -1.49 5 3 43% -6.38
Pyridine-2,6-dicarboxylic acid 167.12 1.07 5 2 75% -7.67
Dimethyl-4-oxopyridine-2,6-dicarboxylate 211.05 -1.17 5 1 84% -6.39

Data sources: .

Table 2: Structural and Functional Comparison

Feature 4-Oxopiperidine-2,6-dicarboxylic Acid Pyridine-2,6-dicarboxylic Acid Piperidine-2,6-dicarboxylic Acid
Ring Saturation Partially saturated (dihydro) Aromatic Fully saturated
Key Functional Groups 4-oxo, 2,6-dicarboxylic acids 2,6-dicarboxylic acids 2,6-dicarboxylic acids
Metal Coordination Moderate (flexible ring) High (rigid aromatic system) Low (saturated, less rigid)
Enzyme Inhibition Mechanism Transition-state mimic Competitive inhibitor Substrate analog

Key Research Findings

Enzyme Inhibition :

  • 4-Oxopiperidine-2,6-dicarboxylic acid exhibits 73% inhibition of M. tuberculosis DHDPS, outperforming piperidine-2,6-dicarboxylic acid (43%) but slightly underperforming pyridine-2,6-dicarboxylic acid (75%) .
  • The 4-oxo group enhances binding affinity by mimicking the hydrated intermediate in the DHDPS catalytic cycle .

Coordination Chemistry :

  • Pyridine-2,6-dicarboxylic acid forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) due to its rigid aromatic structure, whereas 4-oxopiperidine-2,6-dicarboxylic acid’s flexibility allows for variable coordination geometries .

Drug Design :

  • Derivatives of 4-oxopiperidine-2,6-dicarboxylic acid show promise as selective inhibitors for metallo-β-lactamases (MβLs), leveraging their dual carboxylate groups for zinc ion chelation .

Biological Activity

4-Oxopiperidine-2,6-dicarboxylic acid, also known as 4-oxopipecolic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activities, including anti-proliferative effects, interactions with various diseases, and its role as a metabolite.

Chemical Structure and Properties

4-Oxopiperidine-2,6-dicarboxylic acid is characterized by a piperidine ring with two carboxylic acid groups at the 2 and 6 positions and a keto group at the 4 position. Its molecular formula is C6H9NO4C_6H_9NO_4, and it has a molecular weight of approximately 159.14 g/mol. The structure can be represented as follows:

4 Oxopiperidine 2 6 dicarboxylic acid\text{4 Oxopiperidine 2 6 dicarboxylic acid}

1. Anti-Proliferative Properties

Research indicates that derivatives of 4-oxopiperidine compounds exhibit anti-proliferative activity against various cancer cell lines. For instance, studies on substituted piperidone derivatives have shown promising results against chronic myeloid leukemia (CML) and other proliferative diseases. Specifically, compounds like 3,5-diethyl piperidone dicarboxylates have demonstrated significant activity against Trypanosoma brucei, the causative agent of sleeping sickness, while maintaining low cytotoxicity towards macrophages .

CompoundActivityTarget
3,5-Diethyl piperidone dicarboxylateHigh activityTrypanosoma brucei
4-Oxopiperidine derivativesAnti-proliferativeCML

2. Role in Retroviral Diseases

4-Oxopiperidine derivatives have been explored for their potential in treating retroviral infections such as HIV and HTLV (Human T-cell Lymphotropic Virus). These compounds may inhibit viral replication or modulate immune responses, making them candidates for further development in antiviral therapies .

3. Metabolic Role

The compound is also recognized as a bacterial metabolite. It has been identified in various metabolic pathways and is linked to the biosynthesis of penicillin in Penicillium chrysogenum . Its presence in metabolic studies highlights its relevance in understanding biochemical pathways related to amino acid metabolism and potential implications in metabolic disorders.

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of various piperidine derivatives, researchers synthesized several compounds based on the 4-oxopiperidine structure. Among these, certain derivatives exhibited IC50 values below 30 µM against lung cancer cell lines, indicating potent anti-proliferative activity. The study concluded that structural modifications significantly affect biological efficacy .

Case Study 2: Biomarker Discovery

In another investigation focusing on metabolic disorders, increased levels of metabolites related to 4-oxopiperidine were identified in plasma samples from patients with PDE-ALDH7A1 deficiency. This finding suggests that these metabolites could serve as biomarkers for diagnosing specific metabolic conditions .

Q & A

Q. What are the established synthetic routes for 4-Oxopiperidine-2,6-dicarboxylic acid, and how can purity be optimized?

4-Oxopiperidine-2,6-dicarboxylic acid (synonym: Chelidamic acid) is typically synthesized via cyclization or oxidation of pyridine derivatives. A common approach involves the condensation of diethyl oxalacetate with ammonia or urea under acidic conditions, followed by hydrolysis to yield the dicarboxylic acid . To optimize purity, recrystallization from hot water or ethanol is recommended, and purity can be confirmed via acid-base titration or HPLC with UV detection (≥98% purity threshold) . For lab-scale synthesis, ensure stoichiometric control of reagents and inert atmospheres to prevent side reactions .

Q. How is 4-Oxopiperidine-2,6-dicarboxylic acid characterized to confirm structural integrity?

Key characterization methods include:

  • Elemental analysis to verify C, H, N, and O content.
  • FTIR spectroscopy to identify carboxylate (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~2500–3500 cm⁻¹) .
  • Single-crystal X-ray diffraction to resolve the planar pyridine ring and carboxylate substituents .
  • Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition typically occurring above 300°C .
  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon connectivity .

Advanced Research Questions

Q. What strategies are effective in designing metal complexes using 4-Oxopiperidine-2,6-dicarboxylic acid as a ligand?

The ligand’s two carboxylate groups and pyridine nitrogen enable versatile coordination modes:

  • Hydrothermal synthesis : React 4-Oxopiperidine-2,6-dicarboxylic acid with lanthanide or transition metal salts (e.g., Cu²⁺, Eu³⁺) in aqueous solutions at 120–150°C to form 1D, 2D, or 3D frameworks. Adjust pH (4–6) to deprotonate carboxylates for optimal metal binding .
  • Co-ligand systems : Combine with oxalic acid or bipyridine to enhance structural diversity. For example, oxalic acid can bridge metal centers, while bipyridine provides π-π stacking interactions .
  • Spectroscopic validation : Use UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and luminescence studies (for lanthanides) to confirm coordination geometry .

Q. How does 4-Oxopiperidine-2,6-dicarboxylic acid interact with biological macromolecules like DNA?

  • Intercalation studies : Employ fluorescence quenching with probes like acridine orange. A decrease in emission intensity indicates ligand-DNA binding via intercalation or groove binding .
  • Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to measure binding constants (Kb) and enthalpy changes (ΔH). Typical Kb values for similar ligands range from 10³ to 10⁵ M⁻¹ .
  • Molecular docking : Simulate interactions with B-DNA to identify preferential binding sites (e.g., minor groove) .

Q. How can researchers reconcile discrepancies in the coordination behavior of 4-Oxopiperidine-2,6-dicarboxylic acid across studies?

Variations in coordination modes (monodentate vs. bridging carboxylates) often arise from:

  • pH-dependent protonation : At low pH (<3), carboxylates remain protonated, favoring monodentate binding. Deprotonation at higher pH enables bridging modes .
  • Metal ion size : Larger ions (e.g., La³⁺) favor higher coordination numbers (CN=9), while smaller ions (e.g., Cu²⁺, CN=6) adopt distorted geometries .
  • Counterion effects : Nitrate or chloride ions may compete for coordination sites. Use X-ray absorption spectroscopy (XAS) to clarify metal-ligand bonding .

Methodological Considerations

  • Safety : Wear P95 respirators, nitrile gloves, and lab coats due to skin/eye irritation risks .
  • Data validation : Cross-reference spectroscopic results with computational studies (e.g., DFT for HOMO-LUMO gaps) to resolve structural ambiguities .
  • Contradiction management : Compare crystallographic data (e.g., bond lengths/angles) across studies to identify systematic errors or environmental effects (e.g., solvent polarity) .

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